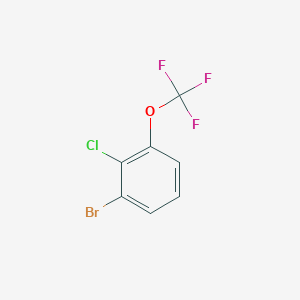

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene

Beschreibung

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHBPCGHWPQHLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)aniline, followed by bromination and chlorination under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality standards.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms serve as leaving groups in NAS reactions, though their reactivity is modulated by the electron-withdrawing -OCF₃ group.

-

Mechanism : The trifluoromethoxy group deactivates the ring, favoring meta-directing effects. Bromine at position 1 undergoes metalation with LDA, enabling carboxylation at the ortho position relative to chlorine .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed couplings, while chlorine remains inert under selective conditions.

Example Suzuki-Miyaura Coupling :

python1-Bromo-2-chloro-3-(trifluoromethoxy)benzene + aryl boronic acid → Biaryl derivatives (retention of chlorine)

Buchwald-Hartwig Amination :

Limited by steric hindrance from -OCF₃ but feasible with bulky ligands.

Radical Pathways

The compound participates in radical borylation via bromine abstraction:

-

Key Agents : NBS (N-bromosuccinimide) or DBI (1,3-dibromo-5,5-dimethylhydantoin) .

-

Selectivity : Radical stability is enhanced by the electron-withdrawing -OCF₃ group .

Halogen Exchange

Chlorine can be replaced via SNAr under high-temperature conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Chlorine → Fluorine | KF, crown ether, DMF, 120°C | Retention of bromine and -OCF₃ |

Nitration

Electrophilic nitration occurs at the para position to -OCF₃:

Grignard and Organometallic Reactions

Directed ortho metalation (DoM) with LDA enables functionalization:

-

Deprotonation : Adjacent to bromine (position 2).

-

Electrophile Quenching : CO₂, aldehydes, or alkyl halides.

Thermal Stability and Side Reactions

-

Dehalogenation : Bromine elimination occurs above 200°C, forming chlorinated byproducts.

-

Hydrolysis : Resistant under acidic conditions but reacts with aqueous NaOH at elevated temperatures .

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethoxy group enhances lipophilicity and biological activity, making it valuable in drug development.

| Compound | Application |

|---|---|

| Antiviral Agents | Used in the synthesis of antiviral drugs targeting viral replication mechanisms. |

| Anticancer Compounds | Acts as a precursor for compounds that inhibit cancer cell proliferation. |

Agrochemical Development

The compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its halogenated structure contributes to increased stability and efficacy against pests.

| Agrochemical Type | Function |

|---|---|

| Herbicides | Effective against a broad spectrum of weeds due to its selective toxicity. |

| Insecticides | Targets specific insect metabolic pathways, minimizing harm to non-target species. |

Material Science

In material science, 1-bromo-2-chloro-3-(trifluoromethoxy)benzene is used to create fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

| Material Type | Properties |

|---|---|

| Fluorinated Polymers | High resistance to solvents and degradation under harsh conditions. |

| Coatings | Provide protective layers in electronics and aerospace applications. |

Case Study 1: Synthesis of Antiviral Agents

A recent study demonstrated the use of 1-bromo-2-chloro-3-(trifluoromethoxy)benzene in synthesizing a novel antiviral compound that showed significant activity against influenza viruses. The synthesis involved multiple steps of electrophilic substitution and resulted in a compound with improved efficacy compared to existing antiviral drugs.

Case Study 2: Development of Eco-friendly Herbicides

Research conducted at a leading agricultural chemistry lab highlighted the effectiveness of formulations containing this compound as an eco-friendly herbicide alternative. The study reported a reduction in environmental impact while maintaining high levels of weed control.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to specific targets. These interactions can lead to changes in the chemical and physical properties of the compound, affecting its overall behavior and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

- 3-Bromobenzotrifluoride

Uniqueness

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Biologische Aktivität

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 275.45 g/mol. The trifluoromethoxy group significantly enhances the compound's reactivity and solubility in organic solvents, making it a valuable candidate in medicinal chemistry.

Biological Activity Overview

The biological activity of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene has been investigated primarily in the context of its potential applications in drug development. Notably, compounds containing trifluoromethoxy groups are known for their enhanced lipophilicity and biological activity, which can influence pharmacokinetic properties and interactions with biological targets.

The mechanism by which 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene exerts its biological effects may involve interactions with various molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and metabolic stability, making it a promising scaffold for drug design .

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene exhibit antimicrobial and anticancer properties. For instance, studies have shown that trifluoromethyl-containing compounds can significantly inhibit the growth of various pathogens and cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Reduced viability in cancer cell lines | , |

| Enzyme Interaction | Potential inhibition of specific enzymes | , |

Case Study 1: Anticancer Activity

A study focusing on the structural optimization of fluorinated compounds demonstrated that introducing trifluoromethoxy groups could enhance the anticancer activity against specific cell lines. The study reported a significant increase in potency compared to non-fluorinated analogs, suggesting that the trifluoromethoxy group plays a crucial role in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various halogenated benzene derivatives, including 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Synthesis and Applications

The synthesis of 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene typically involves halogenation reactions followed by functionalization to introduce the trifluoromethoxy group. This compound serves as a building block for developing pharmaceuticals targeting specific biological pathways due to its unique chemical properties .

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield |

|---|---|---|

| Halogenation | Bromine/Chlorine in organic solvent | >85% |

| Trifluoromethoxylation | CF3O reagent under reflux | >90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.